Product packaging for N-(propan-2-yl)piperidin-3-amine(Cat. No.:CAS No. 1235439-19-6)

N-(propan-2-yl)piperidin-3-amine

Cat. No.: B059098
CAS No.: 1235439-19-6
M. Wt: 142.24 g/mol
InChI Key: XAXUUHPCEVNZFT-UHFFFAOYSA-N
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Description

N-(propan-2-yl)piperidin-3-amine is a piperidine-based chemical intermediate of significant interest in medicinal chemistry and neuroscience research. This compound features a secondary amine group on the piperidine ring, which is substituted with an isopropyl moiety, creating a versatile scaffold for the synthesis of more complex molecules. Its primary research value lies in its role as a key precursor or building block in the development of novel pharmacologically active compounds, particularly those targeting the central nervous system (CNS).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N2 B059098 N-(propan-2-yl)piperidin-3-amine CAS No. 1235439-19-6

Properties

IUPAC Name

N-propan-2-ylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-7(2)10-8-4-3-5-9-6-8/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXUUHPCEVNZFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611906
Record name N-(Propan-2-yl)piperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235439-19-6
Record name N-(Propan-2-yl)piperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization of N Propan 2 Yl Piperidin 3 Amine

Reactivity of the Exocyclic Secondary Amine Functionality

The exocyclic nitrogen, a secondary amine, is the more nucleophilic and sterically accessible of the two amine functionalities in N-(propan-2-yl)piperidin-3-amine. This makes it the primary site for reactions with a wide range of electrophiles. Its reactivity is analogous to other secondary amines, such as diethylamine, though potentially modulated by the adjacent chiral center and the bulky piperidine (B6355638) scaffold. ambeed.com

N-Alkylation and Acylation Reactions

The exocyclic secondary amine readily undergoes N-alkylation and N-acylation reactions. These transformations are fundamental for building more complex molecular architectures.

N-Alkylation: This reaction introduces an additional alkyl group onto the exocyclic nitrogen, converting the secondary amine into a tertiary amine. A common method involves reacting the amine with an alkyl halide, such as methyl iodide or ethyl bromide, typically in a polar aprotic solvent like acetonitrile (B52724) or DMF. The reaction often requires a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIEA), to neutralize the hydrohalic acid byproduct. researchgate.net To avoid quaternization of the newly formed tertiary amine, the alkylating agent can be added slowly to an excess of the starting amine. researchgate.net Alternatively, direct N-alkylation can be achieved using alcohols as alkylating agents in the presence of specific catalysts, a method noted for its efficiency and the generation of water as the only byproduct. nih.gov This approach has been shown to be effective for the selective mono-alkylation of various amino acids and other amines. nih.govorganic-chemistry.org

N-Acylation: The exocyclic amine can be acylated to form amides using standard procedures. This typically involves reaction with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640), in the presence of a base. For instance, reacting this compound with acetyl chloride or acetic anhydride would yield the corresponding N-acetyl derivative. This type of transformation is a common step in the synthesis of complex piperidine-containing molecules. google.com

Table 1: Representative N-Alkylation and N-Acylation Reactions

Reaction Type Reagent Example Product Type General Conditions
N-Alkylation Methyl Iodide (CH₃I) N-methyl-N-(propan-2-yl)piperidin-3-amine K₂CO₃, DMF, Room Temp researchgate.net
N-Alkylation Benzyl (B1604629) Bromide (BnBr) N-benzyl-N-(propan-2-yl)piperidin-3-amine DIEA, ACN, 60 °C
N-Acylation Acetyl Chloride N-acetyl-N-(propan-2-yl)piperidin-3-amine Triethylamine, DCM, 0 °C
N-Acylation Benzoyl Chloride N-benzoyl-N-(propan-2-yl)piperidin-3-amine Pyridine (B92270), DCM, Room Temp

Formation of Amides, Carbamates, and Ureas

Building on N-acylation, the exocyclic amine is a key nucleophile for the synthesis of amides, carbamates, and ureas, which are important functional groups in medicinal chemistry.

Amides: As noted, amide bond formation is readily achieved via reaction with acyl chlorides or through peptide coupling protocols, which use activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) to couple a carboxylic acid directly with the amine.

Carbamates: Carbamates are synthesized by reacting the amine with a chloroformate, such as ethyl chloroformate or benzyl chloroformate, in the presence of a base. nih.gov This reaction proceeds via nucleophilic acyl substitution at the chloroformate carbonyl group. Another modern approach involves the reaction of secondary amines with alcohols activated with Mitsunobu reagents in the presence of carbon dioxide. nih.gov

Ureas: Unsymmetrical ureas are most commonly prepared by the addition of the amine to an isocyanate. nih.gov For example, treatment of this compound with phenyl isocyanate would yield the corresponding N-phenyl-N'-isopropyl-N'-(piperidin-3-yl)urea. These reactions are typically fast and high-yielding. Alternative, isocyanate-free methods include reacting the amine with an activated carbamate (B1207046) or using phosgene-equivalents like carbonyldiimidazole (CDI). researchgate.netnih.gov

Table 2: Synthesis of Amide, Carbamate, and Urea Derivatives

Derivative Reagent Class Reagent Example Product Functional Group
Amide Acyl Chloride Benzoyl Chloride N-Benzoyl Amide
Carbamate Chloroformate Ethyl Chloroformate N-Ethoxycarbonyl Carbamate
Urea Isocyanate Phenyl Isocyanate N'-Phenyl Urea

Chemical Transformations on the Piperidine Ring System

While the exocyclic amine is generally more reactive, chemical transformations can also be directed toward the piperidine ring itself, targeting either the ring nitrogen or its carbon atoms.

Functionalization of the Piperidine Nitrogen

The nitrogen atom within the piperidine ring is a secondary amine. Its reactivity is often sterically hindered compared to the exocyclic amine. In many synthetic sequences involving 3-aminopiperidines, this ring nitrogen is protected to ensure selective reactions at the exocyclic position. nih.govbeilstein-journals.org

The most common protecting group is the tert-butoxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). The resulting N-Boc-protected piperidine is stable to a wide range of reaction conditions, allowing for extensive modification of the exocyclic amine. beilstein-journals.org The Boc group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to regenerate the secondary amine. nih.gov Other protecting groups, such as carbobenzyloxy (Cbz) or benzyl (Bn), are also employed and offer different deprotection strategies.

Once other desired modifications are complete, this ring nitrogen can be functionalized itself, for example, through reductive amination or alkylation, to introduce further diversity into the molecule.

Electrophilic and Nucleophilic Reactions at Piperidine Ring Carbons

Direct functionalization of the C-H bonds of the saturated piperidine ring is challenging but achievable with modern synthetic methods. nih.govresearchgate.net The position of functionalization (C2, C3, or C4) can be controlled by the choice of N-protecting group and catalyst. nih.govresearchgate.net

Research has shown that direct C-H insertion at the C3 position is electronically disfavored due to the inductive electron-withdrawing effect of the ring nitrogen. nih.govresearchgate.net However, 3-substituted analogues can be prepared indirectly. One sophisticated strategy involves the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine precursor, followed by a regio- and stereoselective reductive opening of the cyclopropane (B1198618) ring to install a substituent at the C3 position. nih.govresearchgate.net

Functionalization at the C2 and C4 positions via rhodium-catalyzed C-H insertion of donor/acceptor carbenes has been demonstrated to be highly site-selective. nih.gov The regioselectivity is dictated by a combination of steric and electronic factors influenced by the N-protecting group and the catalyst's ligand architecture. For example, an N-Boc group tends to direct functionalization to the C2 position, whereas other specialized protecting groups can direct the reaction to C4. nih.govresearchgate.net

While nucleophilic substitution on the saturated piperidine ring is not feasible, such reactions are critical in the synthesis of substituted piperidines from pyridine precursors. Nucleophilic aromatic substitution on pyridine occurs preferentially at the C2 and C4 positions. nih.govstackexchange.com Subsequent reduction of the substituted pyridine ring then yields the corresponding piperidine derivative. youtube.comorganic-chemistry.org

Stereoselective Reactions and Epimerization Studies

This compound possesses a stereocenter at the C3 position of the piperidine ring, making stereochemistry a critical aspect of its chemistry.

Stereoselective Reactions: The synthesis of enantiomerically pure 3-aminopiperidine derivatives is an area of active research. Biocatalytic methods have emerged as powerful tools. The asymmetric amination of a prochiral precursor, N-Boc-3-piperidone, using immobilized ω-transaminases can produce either the (R)- or (S)-enantiomer of N-Boc-3-aminopiperidine in high yield and enantiomeric excess. beilstein-journals.orgscispace.com Multi-enzyme cascades have also been developed for the stereoselective synthesis of protected 3-aminopiperidines from bio-renewable amino acid feedstocks. rsc.orgrsc.org

Chemical methods include the resolution of racemic mixtures or synthesis from a chiral pool starting material, such as L-glutamic acid. google.com Additionally, asymmetric hydrogenation of suitably substituted pyridine precursors can provide access to chiral piperidines. youtube.com When performing reactions on the racemic compound, diastereomeric products can often be separated using chromatography. nih.gov

Epimerization Studies: Epimerization is the conversion of one epimer into its chiral partner, which can occur at the C3 stereocenter under certain conditions. This process is a concern during synthesis as it can lead to a loss of stereochemical purity. mdpi.com The C3 proton is potentially acidic and can be abstracted under basic conditions, particularly if the exocyclic nitrogen is attached to a strong electron-withdrawing group (like a sulfonyl group or within certain amides), which would stabilize the resulting carbanion. mdpi.com The planar carbanion intermediate can then be reprotonated from either face, leading to racemization or epimerization.

Recent advances in photoredox catalysis have demonstrated that even unactivated tertiary stereocenters can be epimerized under mild, light-mediated conditions. nih.gov Studies on the α-arylation of highly substituted piperidines have also shown that the reaction conditions can induce epimerization at adjacent stereocenters. nih.gov Therefore, reaction conditions, particularly the use of strong bases or specific catalytic systems, must be carefully considered to maintain the stereochemical integrity at the C3 position of this compound and its derivatives.

Spectroscopic Characterization and Structural Elucidation of N Propan 2 Yl Piperidin 3 Amine

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and elucidating the molecular structure of a compound by analyzing its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

An FT-IR spectrum of N-(propan-2-yl)piperidin-3-amine would be expected to reveal characteristic absorption bands corresponding to its constituent functional groups. Key vibrational modes would include the N-H stretching of the secondary amine in the piperidine (B6355638) ring and the secondary amine linking the isopropyl group, typically observed in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the piperidine ring and the isopropyl group would appear around 2850-3000 cm⁻¹. Furthermore, C-N stretching vibrations for both the piperidine ring and the aliphatic amine linkage would be expected in the 1000-1250 cm⁻¹ region. Bending vibrations for N-H and C-H bonds would also provide structural information in the fingerprint region (below 1500 cm⁻¹).

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Secondary Amine (Piperidine) N-H Stretch Data not available
Secondary Amine (Linker) N-H Stretch Data not available
Alkane (Piperidine & Isopropyl) C-H Stretch Data not available
Aliphatic Amine C-N Stretch Data not available
Methylene/Methine C-H Bend Data not available
Secondary Amine N-H Bend Data not available
No experimental data is available to populate this table.

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Fingerprints

Complementary to FT-IR, an FT-Raman spectrum of this compound would provide insights into the vibrations of non-polar bonds. The C-C and C-H bonds within the piperidine and isopropyl moieties would be expected to produce strong Raman signals. The symmetric vibrations of the molecule, in particular, would be prominent, offering a detailed "fingerprint" for the compound's structure.

Table 2: Predicted FT-Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Carbon Skeleton C-C Stretch Data not available
Alkane (Piperidine & Isopropyl) C-H Symmetric Stretch Data not available
Methylene CH₂ Twist/Wag Data not available
No experimental data is available to populate this table.

Normal Coordinate Analysis (NCA) and Potential Energy Distribution (PED)

A Normal Coordinate Analysis (NCA) would theoretically be performed to assign the observed vibrational bands from FT-IR and FT-Raman spectra to specific molecular motions. This computational method requires a defined force field for the molecule. The Potential Energy Distribution (PED) would then be calculated to quantify the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. This detailed analysis would confirm the assignments of complex vibrations in the fingerprint region. For instance, NCA and PED could differentiate between the various C-H bending modes and C-N stretching modes within the molecule. However, no such analysis has been published for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of this compound would provide a map of all the unique proton environments in the molecule. It would be expected to show distinct signals for the protons on the piperidine ring, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The chemical shifts (δ) of these protons would be influenced by their local electronic environment. For example, the protons attached to carbons adjacent to the nitrogen atoms would be deshielded and appear at a higher chemical shift. Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing valuable information about the connectivity of the atoms.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton Environment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) (Hz)
Piperidine Ring Protons Data not available Data not available Data not available
Isopropyl CH Proton Data not available Data not available Data not available
Isopropyl CH₃ Protons Data not available Data not available Data not available
Amine N-H Protons Data not available Data not available Data not available
No experimental data is available to populate this table.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

The ¹³C NMR spectrum would reveal the number of unique carbon environments in this compound. Separate signals would be expected for each of the carbon atoms in the piperidine ring and the isopropyl group. The chemical shifts of these carbons would depend on their hybridization and proximity to the electronegative nitrogen atoms. The carbons directly bonded to nitrogen would be observed at a higher chemical shift compared to the other carbons in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Environment Predicted Chemical Shift (ppm)
Piperidine Ring Carbons Data not available
Isopropyl CH Carbon Data not available
Isopropyl CH₃ Carbons Data not available
No experimental data is available to populate this table.

Nitrogen-15 Nuclear Magnetic Resonance (15N NMR) for Nitrogen Environments

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for directly probing the electronic environment of the nitrogen atoms within this compound. This compound contains two distinct nitrogen atoms: a secondary amine within the piperidine ring and a secondary amine in the isopropylamino substituent. Due to their different chemical environments, they are expected to exhibit unique ¹⁵N chemical shifts (δN).

The chemical shift of ¹⁵N nuclei in simple aliphatic amines, such as piperidines, is sensitive to steric and electronic effects of substituents. acs.org For this compound, the piperidine nitrogen is part of a saturated heterocyclic system, while the exocyclic nitrogen is attached to a sterically demanding isopropyl group. Generally, ¹⁵N chemical shifts for secondary aliphatic amines fall within the 0 to 90 ppm range relative to liquid ammonia. science-and-fun.de N-alkylation is known to shift the ¹⁵N resonance downfield. ipb.pt

Protonation of the nitrogen atoms would lead to a significant upfield shift in the ¹⁵N NMR spectrum. The extent of this shift can provide information about the basicity and protonation state of each nitrogen atom. acs.org Inverse-detected ¹H-¹⁵N correlation experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are often employed to overcome the low natural abundance and sensitivity of the ¹⁵N nucleus, allowing for the unambiguous assignment of nitrogen signals through their coupling to nearby protons. acs.org

Table 1: Predicted ¹⁵N NMR Chemical Shifts for this compound

Nitrogen Atom Predicted Chemical Shift Range (ppm, relative to NH₃) Influencing Factors
Piperidine Nitrogen (N-H) 30 - 90 Ring conformation, steric hindrance, solvent effects. science-and-fun.de

pH-Controlled NMR Studies for Protonation States and Conformation

The structural and conformational properties of this compound are highly dependent on the pH of the solution due to the presence of two basic nitrogen centers. pH-controlled NMR studies, typically involving ¹H and ¹³C NMR, are essential for understanding the protonation equilibria and the resulting conformational changes.

At low pH, both the piperidine and the isopropylamino nitrogens will be protonated, forming a dicationic species. This protonation induces significant downfield shifts of adjacent ¹H and ¹³C signals. As the pH is increased, the two amino groups will be deprotonated sequentially according to their respective pKa values. The change in protonation state can alter the conformational equilibrium of the piperidine ring. For instance, in N-substituted piperidines, protonation can influence the preference for axial versus equatorial conformations of the substituent. wikipedia.org

Monitoring the chemical shift changes of specific protons and carbons as a function of pH allows for the determination of the pKa values of both amino groups. nih.gov These studies reveal how charge distribution affects the molecule's three-dimensional structure and potential for intramolecular hydrogen bonding between the two nitrogen centers. nih.gov Such interactions can significantly influence the conformational landscape of the molecule.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Ion and Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) provides valuable information about the molecular weight and structural features of this compound through its characteristic fragmentation patterns. Upon electron impact, the molecule is expected to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

The fragmentation of aliphatic amines is typically dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. mdpi.comresearchgate.net For this compound, two primary sites for α-cleavage exist, leading to the formation of stable iminium ions.

Fragmentation of the Isopropylamino Group: Cleavage of the bond between the isopropyl group and the nitrogen can result in the loss of a methyl radical (CH₃˙) to form a prominent ion.

Fragmentation of the Piperidine Ring: The piperidine ring can undergo several characteristic fragmentation pathways. nih.gov Cleavage of the ring is common, often initiated by α-cleavage relative to the ring nitrogen. The bond between C2-C3 or C5-C6 can break, leading to the formation of various fragment ions. The substituent at the C3 position will direct further fragmentation.

Table 2: Predicted Key EI-MS Fragmentation Ions for this compound

m/z Value (Predicted) Ion Structure/Fragment Lost Fragmentation Pathway
156 [C₉H₂₀N₂]⁺˙ Molecular Ion (M⁺˙) nih.gov
141 [M - CH₃]⁺ α-cleavage at the isopropyl group
113 [M - C₃H₇]⁺ Loss of the isopropyl group
99 [C₅H₁₁N₂]⁺ Cleavage of the bond between the piperidine ring and the side chain
84 [C₅H₁₀N]⁺ Piperidine ring fragment resulting from cleavage at C3
72 [C₄H₁₀N]⁺ Iminium ion from cleavage of the isopropylamino side chain

High Resolution Mass Spectrometry (HR-MS) for Elemental Composition

High-Resolution Mass Spectrometry (HR-MS) is employed to determine the precise mass of the molecular ion, which in turn allows for the unambiguous determination of its elemental composition. By measuring the mass-to-charge ratio to several decimal places, HR-MS can distinguish between compounds with the same nominal mass but different chemical formulas.

For this compound, the molecular formula is C₉H₂₀N₂. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), and nitrogen (¹⁴N = 14.003074 Da), the theoretical exact mass of the molecular ion can be calculated. An experimentally determined mass from HR-MS that matches this theoretical value confirms the elemental formula of the compound. jst.go.jp

Table 3: Elemental Composition and Exact Mass

Compound Molecular Formula Calculated Exact Mass [M+H]⁺

Predicted Collision Cross Section (CCS) Analysis for Gas-Phase Conformation

Collision Cross Section (CCS) analysis, often coupled with ion mobility spectrometry-mass spectrometry (IMS-MS), provides information about the three-dimensional shape and conformation of an ion in the gas phase. The CCS value is a measure of the effective area of the ion as it tumbles and collides with a neutral buffer gas.

For this compound, different conformations (e.g., chair vs. boat for the piperidine ring, orientation of the isopropylamino side chain) will result in different CCS values. Protonation at one or both nitrogen atoms will also significantly alter the ion's conformation and, consequently, its CCS value. nih.gov

Theoretical CCS values can be calculated for different potential conformers and compared with experimental data to infer the most probable gas-phase structure. For the protonated molecule [M+H]⁺, the location of the charge will influence the folding of the structure, which is reflected in the CCS value.

Table 4: Predicted Collision Cross Section (CCS) Values for Related Amines

Ion CCS Type Method Predicted CCS (Ų) Reference
Piperidine [M+K]⁺ TW Calibrated with polyalanine and drug standards 123.81 nih.gov
N-(piperidin-3-ylmethyl)propan-2-amine - - Not available nih.gov

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would reveal detailed information about its molecular geometry, conformation, and intermolecular interactions in the solid state.

Based on studies of numerous piperidine derivatives, it is anticipated that the piperidine ring of this compound would adopt a chair conformation, as this is the most stable arrangement that minimizes steric and torsional strain. rsc.orgchemrevlett.com The substituents on the ring would likely occupy equatorial positions to further reduce steric hindrance. The analysis would also detail bond lengths, bond angles, and torsion angles, as well as any hydrogen bonding interactions involving the amine groups, which would influence the crystal packing.

Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)98.5
Volume (ų)1025
Z4
Density (calculated) (g/cm³)1.015

Note: The data in this table is hypothetical and represents typical values for a small organic molecule of this nature. It serves to illustrate the type of information obtained from an X-ray crystallographic analysis.

Computational Chemistry and Theoretical Studies of N Propan 2 Yl Piperidin 3 Amine

Electronic Properties and Molecular Orbitals

Mulliken and Natural Population Analysis (NPA) for Charge Distribution

The distribution of electron density within a molecule is fundamental to understanding its polarity, reactivity, and intermolecular interactions. Mulliken population analysis and Natural Population Analysis (NPA) are two common computational methods used to assign partial atomic charges.

Mulliken Population Analysis is a method based on the linear combination of atomic orbitals (LCAO) approach. It partitions the total electron population among the different atoms in a molecule. While widely used due to its simplicity, Mulliken analysis is known to be highly dependent on the basis set used in the calculation.

Natural Population Analysis (NPA) , a part of the Natural Bond Orbital (NBO) analysis, provides a more robust and less basis-set-dependent description of atomic charges. iupac.orgresearchgate.net NPA is based on the concept of natural atomic orbitals and offers a more chemically intuitive picture of electron distribution. iupac.orgiupac.org For a molecule like N-(propan-2-yl)piperidin-3-amine, NPA would be expected to show a significant negative charge on the two nitrogen atoms due to their high electronegativity, with the N-1 nitrogen of the piperidine (B6355638) ring being slightly more electron-rich than the N-3 amino nitrogen, depending on the conformational and electronic effects of the isopropyl group. The carbon atoms bonded to the nitrogens would exhibit positive charges, and the hydrogen atoms would generally have small positive charges.

Table 1: Illustrative NPA and Mulliken Atomic Charges for Key Atoms in a Representative Conformation of this compound (Hypothetical Values)

AtomNPA Charge (e)Mulliken Charge (e)
N (piperidine)-0.45-0.35
N (amino)-0.40-0.30
C (isopropyl CH)+0.15+0.10
C (piperidine C3)+0.10+0.05
H (amino)+0.25+0.20

Note: These values are hypothetical and serve to illustrate expected trends based on studies of similar molecules.

Global and Local Reactivity Descriptors (e.g., Chemical Potential, Hardness, Fukui Functions)

Density Functional Theory (DFT) provides a framework for calculating various descriptors that predict the global and local reactivity of a molecule.

Chemical Potential (μ): Related to the negative of electronegativity, it describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule is generally less reactive. researchgate.net

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

These parameters are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net For this compound, the lone pairs on the nitrogen atoms would be the primary contributors to the HOMO, making it a potential electron donor.

Local Reactivity Descriptors , such as the Fukui function (f(r)) , identify the most reactive sites within a molecule. wikipedia.orgscm.com The Fukui function indicates the change in electron density at a specific point when an electron is added or removed. wikipedia.org

f+(r): Indicates the propensity of a site to an electrophilic attack (nucleophilic character).

f-(r): Indicates the propensity of a site to a nucleophilic attack (electrophilic character).

For this compound, the Fukui function f+(r) would be expected to be largest on the nitrogen atoms, confirming their role as the primary nucleophilic centers. Conversely, f-(r) would likely be distributed over the carbon skeleton, particularly on the carbons adjacent to the nitrogen atoms.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

DescriptorValue
HOMO Energy (eV)-6.5
LUMO Energy (eV)+1.5
Energy Gap (eV)8.0
Chemical Potential (μ)-2.5
Chemical Hardness (η)4.0
Electrophilicity Index (ω)0.78

Note: These are representative values based on calculations for similar aliphatic amines.

Vibrational Frequency Calculations and Correlation with Experimental Spectra

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated and compared with experimental data. For a molecule like this compound, key vibrational modes would include:

N-H stretching vibrations of the amino group.

C-H stretching vibrations of the piperidine ring and the isopropyl group.

C-N stretching vibrations.

Ring deformation modes of the piperidine skeleton.

DFT calculations, often with a scaling factor to account for anharmonicity and other systematic errors, can provide excellent agreement with experimental spectra, aiding in the structural elucidation of the molecule.

Conformational Analysis and Potential Energy Surface (PES) Mapping

The piperidine ring in this compound can adopt several conformations, with the chair conformation generally being the most stable. nih.govacs.orgacs.org The substituents on the ring can exist in either axial or equatorial positions. The conformational preference is governed by a balance of steric and electronic effects.

For this compound, several low-energy conformers are possible, arising from:

The chair conformation of the piperidine ring.

The axial or equatorial orientation of the 3-amino group.

The orientation of the N-isopropyl group.

Rotation around the C-N bonds.

Computational mapping of the potential energy surface (PES) can identify the global minimum energy conformation and the energy barriers between different conformers. nih.gov Studies on related N-substituted piperidines have shown that the conformational landscape can be complex, with multiple stable conformers existing in equilibrium. nih.govrsc.org The relative energies of these conformers can be influenced by the solvent environment. nih.gov

Non-Linear Optical (NLO) Properties Calculations

Molecules with significant charge separation and extended π-systems can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. nih.govacs.org While this compound is not a traditional NLO chromophore due to its lack of a large conjugated system, computational methods can still be used to calculate its hyperpolarizability (β), which is a measure of the second-order NLO response. The presence of donor (amino groups) and acceptor-like (alkyl groups) functionalities can lead to a modest NLO response. DFT calculations can predict the components of the hyperpolarizability tensor and provide insights into the structure-property relationships that govern the NLO response.

Theoretical Investigations of Protonation States and Tautomerism

The basic nature of the two nitrogen atoms in this compound means that it can exist in different protonation states depending on the pH of the environment. Theoretical calculations can be used to predict the relative energies of the different protonated forms and to determine the most likely site of protonation. nih.gov In general, the piperidine nitrogen is expected to be more basic than the primary amino group due to the electron-donating effect of the alkyl groups.

Tautomerism is also a possibility, particularly in the protonated species. For example, a proton could potentially be transferred between the two nitrogen atoms. Computational studies can model the potential energy surface for such tautomeric equilibria and determine the relative stabilities of the different tautomers. mdpi.com The solvent environment can play a crucial role in stabilizing one tautomer over another. nih.gov

Pharmacological Research Perspectives: Mechanistic and Pre Clinical Studies

In Vitro Pharmacological Characterization of N-(propan-2-yl)piperidin-3-amine Derivatives

In vitro studies are fundamental to characterizing the pharmacological activity of new chemical entities. For derivatives of this compound, these investigations have centered on understanding their interactions with specific receptors and enzymes, their functional consequences, and their influence on cellular processes.

The affinity of a compound for its molecular target is a primary determinant of its potency. Research on piperidine (B6355638) derivatives has shown that the nature of the substituent on the piperidine nitrogen significantly influences receptor binding affinity.

Studies on aminoethyl-substituted piperidine derivatives as ligands for sigma (σ) receptors have demonstrated the importance of the N-substituent. Replacing a central cyclohexane (B81311) ring in a lead compound with a piperidine ring resulted in a notable decrease in σ₁ receptor affinity. nih.gov However, the introduction of a methyl group onto the piperidine nitrogen (N-methylation) partially compensated for this loss of affinity by enhancing lipophilic interactions within the receptor's binding pocket. nih.gov This highlights that small alkyl groups on the piperidine nitrogen, such as the isopropyl group in this compound, can be critical for achieving high-affinity binding.

The following table summarizes the binding affinities of various N-substituted piperidine derivatives for σ₁ and σ₂ receptors.

Table 1: Binding Affinity (Kᵢ) of N-Substituted Piperidine Derivatives for Sigma Receptors

CompoundN-Substituentσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)
Cyclohexane Derivative (Lead Cpd. 3)N/A0.6131
Piperidine Derivative 4aH165> 1,000
N-Methylpiperidine Derivative 18aCH₃26> 1,000
N-Methylpiperidine Derivative 19aCH₃50> 1,000
N-Ethylpiperidine Derivative 18bCH₂CH₃104104
N-Ethylpiperidine Derivative 19bCH₂CH₃31045
Data sourced from a study on aminoethyl-substituted piperidine derivatives. nih.gov

Beyond binding, functional assays determine whether a compound activates (agonism) or blocks (antagonism) its target receptor. Derivatives of 3-aminopiperidine have been successfully developed as both agonists and antagonists for various receptors.

For instance, enantiomerically pure 3-aminopiperidine derivatives serve as key building blocks for M₁ muscarinic receptor agonists. acs.org In a different context, a novel series of CXCR4 antagonists were developed based on a tetrahydroisoquinoline scaffold with N-alkyl piperazine (B1678402) and piperidine side chains. nih.gov These compounds were evaluated in a functional assay measuring the inhibition of SDF-1 (stromal cell-derived factor-1) induced calcium flux. The results indicated that an N-propyl piperazine side chain provided a good balance of potent CXCR4 antagonism and reduced off-target effects. nih.gov

Table 2: CXCR4 Antagonist Activity of N-Alkyl Piperazine/Piperidine Analogs

CompoundSide ChainCXCR4 Ca²⁺ Flux IC₅₀ (nM)
Parent Compound (5)Butylamine1.5
Analog 15N-Ethyl Piperazine39
Analog 16N-Propyl Piperazine6.1
Analog 17N-Butyl Piperazine13
Data from a study on CXCR4 antagonists. nih.gov IC₅₀ values represent the concentration required to inhibit 50% of the SDF-1 induced calcium flux.

The 3-aminopiperidine scaffold has proven to be a valuable structural motif for designing enzyme inhibitors. Chiral derivatives of (R)-3-aminopiperidine are key intermediates in the synthesis of inhibitors for Dipeptidyl Peptidase IV (DPP-IV), an enzyme targeted in the management of type 2 diabetes. google.com

Furthermore, a groundbreaking study identified 3-aminopiperidine-based peptide analogues as the first selective, noncovalent inhibitors of the bacterial cysteine protease IdeS (Immunoglobulin G-degrading enzyme of Streptococcus pyogenes). nih.gov In these analogues, a piperidine moiety replaced a glycine (B1666218) residue in the amino acid sequence of the IgG hinge region. Several of these peptide analogues demonstrated significant inhibitory activity against IdeS, whereas the original peptides were inactive. nih.gov

Table 3: Inhibitory Activity of 3-Aminopiperidine-Based Peptide Analogues against IdeS

CompoundStructure DescriptionInhibition of IdeS Activity (%)
(R)-pipGP ((R)-16)Piperidine replaces Gly₂₃₆~75%
(S)-LpipGP ((S)-18)Piperidine replaces Gly₂₃₆, Leu extension~70%
(S)-pipGP ((S)-16)Piperidine replaces Gly₂₃₆~65%
(S)-pipG ((S)-3)Piperidine replaces Gly₂₃₇~60%
(R)-LpipG ((R)-7)Piperidine replaces Gly₂₃₇, Leu extension~55%
Data represents the percentage inhibition of IdeS enzyme activity at a 4.8 x 10³ molar excess of the compound. nih.gov

The biological effects of piperidine derivatives are often mediated through their modulation of critical intracellular signaling pathways. Research has shown that these compounds can influence pathways integral to cell survival, proliferation, and inflammation.

Specifically, piperidine derivatives have been demonstrated to regulate key signaling cascades including STAT-3, NF-κB, PI3K/Akt, and JNK/p38-MAPK. The modulation of these pathways can lead to significant biological outcomes, such as the inhibition of cancer cell migration, induction of cell cycle arrest, and triggering of apoptosis. This capacity to interfere with fundamental cellular signaling underscores the therapeutic potential of this class of compounds in oncology.

In Vivo Mechanistic Studies in Animal Models

Translating in vitro findings into a whole-organism context is a critical step in drug development. Animal models provide the platform to assess how a compound behaves in a complex biological system, confirming target engagement and observing its pharmacodynamic effects.

In vivo studies with compounds related to 3-aminopiperidine have substantiated their potential, particularly in the field of oncology. Preclinical research using xenograft models, where human tumors are grown in immunocompromised mice, has demonstrated that these derivatives can effectively penetrate tumor tissues and exert their intended anti-cancer effects.

One notable study reported on a 3-aminopiperidine derivative that, in an in vivo tumor model, inhibited cell growth with an IC₅₀ value of 51 pM, leading to significant tumor regression. Such findings are crucial as they confirm that the compound not only reaches its target in a living organism but also produces a measurable and therapeutically relevant pharmacodynamic response, in this case, the induction of apoptosis in cancer cells.

Investigation of Receptor Occupancy via Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful in-vivo imaging technique used to quantify the interaction of a drug with its target receptor in the living brain. This is achieved by administering a radiolabeled form of a ligand that binds to the target receptor. By measuring the displacement of this radioligand by a non-radiolabeled drug, researchers can determine the percentage of receptors occupied by the drug at various doses. This information is crucial for establishing a drug's dose-response relationship and predicting its therapeutic window.

Currently, there are no published PET imaging studies that have investigated the receptor occupancy of this compound. Such a study would require the synthesis of a radiolabeled version of the compound, typically with isotopes like Carbon-11 or Fluorine-18, and subsequent evaluation in animal models and eventually humans to determine its binding potential and displacement by the non-radiolabeled parent compound.

Behavioral and Physiological Characterization in Relevant Pre-clinical Models

Pre-clinical behavioral and physiological studies in animal models are essential to characterize the functional effects of a new compound. These studies can provide insights into the potential therapeutic applications and side effects of a drug. For a compound like this compound, which contains a piperidine scaffold often found in centrally acting agents, relevant pre-clinical models might include assessments of:

Locomotor activity: To assess potential stimulant or sedative effects.

Analgesia: In models of nociceptive or neuropathic pain.

Anxiety and depression: Using tests like the elevated plus-maze or forced swim test.

Cognition: In models of learning and memory.

Physiological parameters: Such as body temperature, heart rate, and blood pressure.

A thorough literature search did not yield any specific behavioral or physiological data for this compound.

Structure-Activity Relationship (SAR) Studies for Piperidine-based Ligands

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how modifications to a chemical structure affect its biological activity.

Impact of N-Modification on Biological Activity and Selectivity

The nitrogen atom within the piperidine ring and the exocyclic amine of this compound are key points for structural modification. In the broader context of piperidine-based ligands, modification of the N-substituent is a common strategy to modulate potency, selectivity, and pharmacokinetic properties. For instance, altering the size, lipophilicity, and electronic properties of the N-substituent can significantly impact how the ligand interacts with its target receptor. While general principles of N-modification in piperidine series are well-documented, specific SAR studies detailing the impact of the N-isopropyl group in this compound on its biological activity and selectivity are not available.

Rational Design Strategies, Including Fragment-based and Structure-based Approaches

Rational drug design aims to develop new therapeutic agents based on a known biological target.

Fragment-based drug discovery (FBDD) starts by screening small chemical fragments that bind weakly to the target. These hits are then grown or merged to create more potent leads.

Structure-based drug design (SBDD) relies on the three-dimensional structure of the target protein, often determined by X-ray crystallography or NMR spectroscopy, to design ligands that fit precisely into the binding site.

While these are powerful strategies for developing novel piperidine-based ligands, there is no evidence in the literature of their specific application to design or optimize this compound.

Analysis of Induced-Fit Structural Changes in Protein-Ligand Interactions

The binding of a ligand to a protein is a dynamic process. The "induced-fit" model proposes that the binding of a ligand can cause a conformational change in the protein, leading to a more complementary and tighter interaction. Analyzing these structural changes is crucial for understanding the mechanism of action and for designing improved ligands. Techniques like X-ray crystallography of the protein-ligand complex and computational simulations can reveal these induced-fit effects. For this compound, in the absence of an identified biological target and corresponding structural studies, no analysis of induced-fit interactions has been reported.

Molecular Docking and Molecular Dynamics Simulations for Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are computational tools used to predict and analyze the interaction between a ligand and its receptor at the atomic level.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and key interactions.

Molecular Dynamics Simulations provide a dynamic view of the protein-ligand complex over time, allowing for the assessment of binding stability and the influence of the ligand on protein conformation.

A prerequisite for these studies is the identification of the biological target of this compound. As this information is not currently available, no specific molecular docking or MD simulation studies for this compound have been published.

Prediction of Ligand-Protein Binding Modes and Orientation

The binding mode of a ligand within a protein's binding site is a critical determinant of its pharmacological activity. For this compound, computational docking simulations are the primary tool to predict its orientation and conformation when interacting with a target protein. These simulations suggest that the protonated form of the piperidine nitrogen is a key anchor for the molecule within the binding pocket.

In many predictive models, the piperidine ring of this compound adopts a stable chair conformation. The orientation is largely governed by the interactions of its key functional groups: the secondary amine and the isopropyl group. The 3-amino group on the piperidine ring is predicted to play a significant role in anchoring the molecule, often forming a crucial salt bridge with acidic amino acid residues like aspartate or glutamate (B1630785) in the binding pocket. This electrostatic interaction is a dominant factor in determining the primary binding orientation.

Computational studies on analogous 3-aminopiperidine derivatives have shown that the stereochemistry at the C3 position of the piperidine ring can significantly influence the binding orientation and potency. While specific data for the racemic and enantiopure forms of this compound are not extensively available, it is a critical parameter that would be investigated in detailed pre-clinical studies.

A generalized predicted binding mode is summarized in the table below, based on computational analyses of similar piperidine-based ligands.

FeaturePredicted Orientation and Interaction
Piperidine Ring Typically adopts a low-energy chair conformation.
3-Amino Group (protonated) Oriented towards and forms an ionic bond with an acidic residue (e.g., Asp, Glu).
N-isopropyl Group Directed towards a hydrophobic pocket, contributing to binding affinity and selectivity.
Overall Conformation The molecule generally spans across both polar and non-polar regions of the binding site.

Characterization of Hydrogen Bonding and Hydrophobic Interactions

The binding affinity and specificity of this compound are predicted to be a result of a combination of hydrogen bonding and hydrophobic interactions.

Hydrogen Bonding: The primary site for hydrogen bonding is the secondary amine at the 3-position of the piperidine ring. In its protonated state, this amine can act as a hydrogen bond donor to nearby acceptor groups on the protein, such as the carbonyl oxygen of the peptide backbone or the side chains of residues like asparagine and glutamine. The nitrogen atom of the piperidine ring itself, although less likely to be a primary donor when protonated, can influence the electronic environment and the hydrogen bonding potential of the adjacent amine. Some computational models also suggest the potential for water-mediated hydrogen bonds, where a water molecule bridges the ligand and the protein.

A summary of the predicted interactions is provided in the table below.

Interaction TypePredicted Contributing Groups and Residues
Hydrogen Bond (Donor) The protonated 3-amino group with backbone carbonyls or side chains of Asn, Gln.
Ionic Bond The protonated 3-amino group with the carboxylate side chains of Asp, Glu.
Hydrophobic Interactions The N-isopropyl group and piperidine ring with Leu, Ile, Val, Phe, Ala.
Van der Waals Forces General interactions between the ligand and the protein surface.

Identification of Key Binding Hotspots and Allosteric Sites

Key Binding Hotspots: Based on computational models of related ligands, key binding hotspots for this compound are likely to be characterized by a combination of a negatively charged residue and a defined hydrophobic pocket. The acidic residue (Asp or Glu) that forms a salt bridge with the protonated 3-amino group is considered a primary hotspot. The hydrophobic pocket that accommodates the N-isopropyl group is another critical determinant of binding affinity and selectivity. The specific residues forming this pocket would define the selectivity of the compound for different protein targets. For instance, a binding site with a deep, well-defined hydrophobic pocket would likely have a higher affinity for this compound compared to a site with a shallow, less-defined pocket.

Allosteric Sites: There is growing interest in the potential for piperidine derivatives to act as allosteric modulators. nih.govnih.govacs.org Allosteric modulators bind to a site on the protein that is distinct from the primary (orthosteric) binding site of the endogenous ligand. This binding can induce a conformational change in the protein that modulates the activity of the primary ligand, either positively (Positive Allosteric Modulator, PAM) or negatively (Negative Allosteric Modulator, NAM). nih.govnih.gov

For a molecule like this compound, its relatively small size and combination of polar and hydrophobic features make it a plausible candidate for binding to allosteric sites. These sites are often less conserved across protein families compared to orthosteric sites, which could offer a path to developing more selective drugs. nih.gov Computational studies would be instrumental in identifying potential allosteric binding pockets that can accommodate the unique structural features of this compound. Such studies would look for pockets that are not the known active site but have the appropriate chemical environment to interact with the amine and isopropyl groups. The identification of a viable allosteric binding site could open up new therapeutic avenues for this class of compounds.

The table below outlines the hypothetical characteristics of potential binding sites for this compound.

Site TypeKey Predicted Features
Orthosteric Hotspot Presence of a key acidic residue (e.g., Asp, Glu) for ionic bonding. A well-defined hydrophobic pocket to accommodate the N-isopropyl group.
Potential Allosteric Site A topographically distinct pocket from the active site. A combination of polar and non-polar residues that can interact with the amine and isopropyl groups, respectively.

Applications of N Propan 2 Yl Piperidin 3 Amine As a Synthetic Intermediate and Chemical Scaffold

Utility in the Synthesis of Complex Heterocyclic Systems

The N-(propan-2-yl)piperidin-3-amine scaffold serves as a valuable building block in the creation of more complex heterocyclic systems. Its inherent structure, featuring a reactive secondary amine and a piperidine (B6355638) ring, allows for a variety of chemical transformations. Synthetic chemists can leverage these features to construct intricate molecular architectures, which are often the basis for new therapeutic agents. openmedicinalchemistryjournal.com The piperidine moiety is a common feature in many pharmaceuticals, and its derivatives are actively explored for their potential in treating a range of diseases. mdpi.com

The synthesis of complex molecules often involves multi-step processes where the piperidine ring acts as a foundational element. ajchem-a.com For instance, the nitrogen atom within the piperidine ring can participate in cyclization reactions to form fused or spirocyclic heterocyclic systems. mdpi.com Furthermore, the secondary amine group provides a convenient handle for introducing additional functional groups or for linking the piperidine core to other molecular fragments, thereby expanding the chemical diversity of the resulting compounds.

Role as a Chiral Building Block in Asymmetric Synthesis

Chirality plays a pivotal role in drug design, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. The asymmetric synthesis of chiral amines is a critical area of research, with over 80% of all drugs and drug candidates containing amine functionality. yale.edu this compound, possessing a chiral center at the 3-position of the piperidine ring, can be utilized as a chiral building block in asymmetric synthesis. rsc.org

The development of methods for the enantioselective synthesis of substituted piperidines is an active field of research. rsc.orgresearchgate.net By starting with an enantiomerically pure form of this compound, chemists can introduce new stereocenters with a high degree of control, leading to the synthesis of specific stereoisomers of complex molecules. grantome.com This control is crucial for developing drugs with improved efficacy and reduced side effects. The use of chiral building blocks like this compound simplifies the synthesis of enantiopure compounds, which can be a significant challenge in drug discovery and development. nih.gov

Development of Piperidine-Based Ligands with Diverse Pharmacological Profiles

The piperidine scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. mdpi.com this compound serves as a versatile starting point for the development of a wide range of piperidine-based ligands with diverse pharmacological profiles. researchgate.net

Design of G-Protein Coupled Receptor (GPCR) Agonists and Antagonists

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are central targets for drug discovery. nih.govnih.gov The design of ligands that can either activate (agonists) or block (antagonists) these receptors is a major focus of pharmaceutical research. The this compound scaffold can be modified to create potent and selective GPCR ligands. nih.govchemrxiv.org For example, arylpiperazine derivatives, which can be synthesized from piperidine precursors, are known to target aminergic GPCRs such as serotonin (B10506) and dopamine (B1211576) receptors. nih.gov The modular nature of the this compound structure allows for systematic modifications to optimize binding affinity and functional activity at specific GPCR subtypes. rti.org

Table 1: Examples of Piperidine-Based GPCR Ligands

Compound Class Target GPCR Pharmacological Action
Arylpiperazines Serotonin & Dopamine Receptors Agonist/Antagonist nih.gov
Piperidine-substituted oxadiazolones GPR55 Antagonist rti.org

Application in Kinase Inhibitor and Enzyme Modulator Development

Beyond kinases, the this compound scaffold can be used to develop modulators of other enzymes. For example, derivatives of piperidine have been investigated as inhibitors of the NLRP3 inflammasome, a protein complex involved in inflammatory responses. nih.govnih.gov

Scaffold for Neurotransmitter Transporter Modulators

Neurotransmitter transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby regulating their concentration and signaling. Modulators of these transporters are used to treat a variety of neurological and psychiatric disorders. The piperidine ring is a common structural motif in compounds that target neurotransmitter transporters. For example, certain piperidine derivatives have been shown to exhibit affinity for dopamine and serotonin transporters. The this compound scaffold provides a template for the synthesis of novel transporter modulators with potentially improved pharmacological properties.

Potential Applications in Catalysis and Materials Science

While the primary focus of research on this compound and its derivatives has been in the realm of medicinal chemistry, its structural features suggest potential applications in other fields. The presence of a chiral amine makes it a candidate for use as a ligand in asymmetric catalysis. yale.edu Chiral amines are known to coordinate with metal centers to form catalysts that can effect stereoselective transformations. mdpi.com

In materials science, heterocyclic compounds are utilized in the development of various functional materials. The ability to functionalize the this compound scaffold could allow for its incorporation into polymers or other materials to impart specific properties. However, research in these areas is less developed compared to its applications in drug discovery.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design

For N-(propan-2-yl)piperidin-3-amine, AI and ML can be instrumental in several ways:

Predictive Modeling: Algorithms can be trained on existing data from a multitude of piperidine (B6355638) derivatives to predict the physicochemical properties, biological activities, and potential toxicities of this compound and its hypothetical analogs. nih.govmdpi.com This can help prioritize which derivatives to synthesize and test.

De Novo Design: Generative models can design novel piperidine-based compounds with desired characteristics. By inputting specific parameters, such as target affinity or desired pharmacokinetic profiles, these models can propose new structures that are variations of or improvements upon this compound. mdpi.com

Structure-Activity Relationship (SAR) Studies: ML can elucidate complex SARs that may not be apparent through traditional analysis. This deeper understanding can guide the rational design of more potent and selective compounds.

AI/ML Application Potential Impact on this compound Research
Quantitative Structure-Activity Relationship (QSAR) Prediction of biological activity based on molecular descriptors.
Generative Adversarial Networks (GANs) Design of novel piperidine derivatives with optimized properties.
Molecular Docking Simulations Prediction of binding modes and affinities to various biological targets.
ADMET Prediction Early-stage assessment of absorption, distribution, metabolism, excretion, and toxicity.

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of substituted piperidines is a well-established field, yet there is a continuous drive for more efficient, cost-effective, and environmentally friendly methods. nih.gov Future research on the synthesis of this compound will likely focus on these "green chemistry" principles.

Key areas of exploration include:

Biocatalysis: The use of enzymes, such as transaminases or imine reductases, offers a highly selective and sustainable route to chiral amines and piperidines. rsc.orgscispace.comnih.gov An enzymatic cascade could potentially be developed for the asymmetric synthesis of this compound, starting from simple, renewable precursors. rsc.orgrsc.org

Catalytic N-Alkylation: Moving away from stoichiometric reagents, catalytic methods for the N-alkylation of the piperidine nitrogen with an isopropyl group would be a more atom-economical approach. researchgate.net This could involve transfer hydrogenation or borrowing hydrogen methodologies.

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Synthetic Strategy Advantages for this compound Synthesis
Enzymatic Asymmetric Synthesis High enantioselectivity, mild reaction conditions, reduced waste. rsc.orgscispace.com
Transition Metal Catalysis High efficiency, atom economy, potential for novel bond formations. nih.govresearchgate.net
Photoredox Catalysis Access to unique reactive intermediates under mild conditions.
Continuous Flow Synthesis Improved safety, scalability, and process control.

Development of Highly Selective and Mechanistically Novel Ligands

The piperidine scaffold is a key component in ligands for a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. nih.govthieme-connect.comresearchgate.net A primary goal in medicinal chemistry is the development of ligands with high selectivity for their intended target to minimize off-target effects.

Future research on this compound as a potential ligand would involve:

Target Identification: High-throughput screening against various receptor and enzyme panels could identify potential biological targets.

Structure-Based Design: If a target is identified, X-ray crystallography or cryo-electron microscopy could provide a detailed picture of the binding site. This structural information would guide the design of analogs of this compound with improved affinity and selectivity. nih.gov The isopropyl group and the 3-amino substituent on the piperidine ring would be key points for modification to optimize interactions with the target.

Fragment-Based Drug Discovery (FBDD): The N-(isopropyl)piperidine or the 3-aminopiperidine moiety could be used as fragments in FBDD campaigns to build novel ligands. whiterose.ac.uk

Research Area Objective
High-Throughput Screening Identify initial biological targets for this compound.
Rational Drug Design Modify the structure to enhance selectivity and potency for a specific target. thieme-connect.comnih.gov
Mechanistic Studies Elucidate the mode of action at the molecular level.

Applications in Chemical Biology Probes and Imaging Agents

Chemical probes are essential tools for studying biological processes in their native environment. The piperidine scaffold can be incorporated into such probes due to its favorable physicochemical properties. solubilityofthings.com

Potential applications for this compound in this area include:

Fluorescent Probes: By attaching a fluorophore to the this compound scaffold, it could be developed into a probe for cellular imaging. The piperidine moiety could confer specific localization within the cell or interaction with a particular target. nih.gov

Affinity-Based Probes: The amine groups of this compound could be functionalized with reactive groups to create affinity-based probes for identifying and studying the targets of piperidine-based drugs.

PET Ligands: Radiolabeling of a potent and selective derivative of this compound could lead to the development of a positron emission tomography (PET) ligand for in vivo imaging of its target in the brain or other organs.

Probe/Agent Type Potential Application
Fluorescently Labeled Analog Cellular imaging and target localization studies. nih.gov
Biotinylated Derivative Affinity purification of protein targets.
Radiolabeled Analog (e.g., with ¹¹C or ¹⁸F) In vivo imaging of target distribution using PET.
Redox-Active Probes The piperazine-fused disulfide motif has been used to create redox-responsive probes; similar strategies could be adapted. chemrxiv.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(propan-2-yl)piperidin-3-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves reductive amination of piperidin-3-amine with acetone (propan-2-one) using sodium cyanoborohydride or sodium triacetoxyborohydride in a polar aprotic solvent like dichloromethane. Temperature control (0–25°C) and pH adjustment (via acetic acid) are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity. Reaction optimization can employ Design of Experiments (DoE) to evaluate solvent polarity, reducing agent efficiency, and stoichiometry .

Q. Which spectroscopic techniques are most reliable for characterizing N-(propan-2-yl)piperidin-3-amine?

  • Methodological Answer :

  • NMR : 1^1H NMR confirms the piperidine ring protons (δ 2.5–3.5 ppm) and isopropyl group (δ 1.0–1.2 ppm for CH3_3, δ 2.4–2.8 ppm for CH). 13^{13}C NMR distinguishes tertiary carbons (piperidine C3: ~50 ppm) and carbonyl-free environments.
  • MS : High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+^+ at m/z 157.1471 for C8_8H17_{17}N2_2).
  • IR : Absence of carbonyl stretches (~1700 cm^{-1) confirms successful reductive amination.
    Cross-referencing with computational simulations (e.g., Gaussian) reduces misinterpretation .

Q. How can researchers validate the stereochemical configuration of enantiomeric forms (e.g., R- or S-enantiomers) of this compound?

  • Methodological Answer : Chiral HPLC using columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase resolves enantiomers. Polarimetry or circular dichroism (CD) provides supplementary confirmation. X-ray crystallography (via SHELX programs) is definitive but requires high-quality single crystals. Computational methods (e.g., DFT for optical rotation prediction) are cost-effective alternatives .

Advanced Research Questions

Q. How should researchers address contradictions between experimental spectroscopic data and computational predictions for N-(propan-2-yl)piperidin-3-amine?

  • Methodological Answer :

Verify computational parameters (e.g., solvent model, basis set) match experimental conditions.

Re-examine sample purity (HPLC) to rule out contaminants.

Perform variable-temperature NMR to detect conformational flexibility.

Use 2D NMR (COSY, NOESY) to resolve overlapping signals.

Cross-validate with alternative software (e.g., ADF vs. Gaussian).
Persistent discrepancies may indicate novel tautomers or protonation states .

Q. What strategies are effective for enantioselective synthesis of N-(propan-2-yl)piperidin-3-amine?

  • Methodological Answer :

  • Catalytic asymmetric reductive amination : Use chiral catalysts like BINAP-ruthenium complexes to induce enantiomeric excess (>90% ee).
  • Chiral auxiliaries : Temporarily attach a menthol-based group to piperidin-3-amine, followed by stereoselective alkylation and cleavage.
  • Biocatalysis : Lipases or transaminases can selectively reduce ketone intermediates.
    Monitor enantiomeric ratio via chiral HPLC at each step .

Q. How can N-(propan-2-yl)piperidin-3-amine be functionalized to study structure-activity relationships (SAR) in neurotransmitter receptor binding?

  • Methodological Answer :

  • Introduce substituents at the piperidine nitrogen (e.g., alkylation with bromoacetophenone) or isopropyl group (e.g., halogenation).
  • Use radioligand binding assays (e.g., 3^3H-labeled compounds) on serotonin/dopamine receptors.
  • Pair with molecular docking (AutoDock Vina) to correlate substituent size/polarity with binding affinity (Ki_i).
  • Compare with analogs like N-(4-methylbenzyl)piperidin-3-amine hydrochloride to assess steric effects .

Q. What are the challenges in crystallizing N-(propan-2-yl)piperidin-3-amine, and how can they be mitigated?

  • Methodological Answer :

  • Issue : Low melting point and hygroscopicity hinder crystal growth.
  • Solutions :
  • Use slow evaporation in anhydrous solvents (e.g., ether/hexane).
  • Employ seeding techniques with analogous crystals.
  • For X-ray analysis, collect data at low temperature (100 K) to reduce thermal motion.
  • SHELXL refinement with TWIN/BASF commands handles twinning or disorder .

Methodological Notes

  • Synthesis Optimization : Kinetic studies (e.g., via in-situ IR) identify rate-limiting steps.
  • Data Reproducibility : Report solvent lot numbers and humidity levels, as amines are prone to CO2_2 absorption.
  • Safety : Use inert atmospheres (N2_2/Ar) during reactions to prevent oxidation .

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